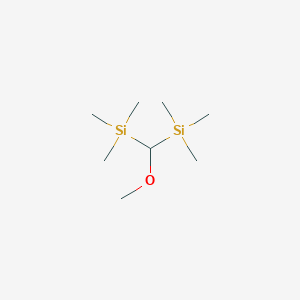
(Methoxymethylene)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)(methoxy)methane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and a methoxy group attached to a central methane carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)(methoxy)methane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:
2(CH3)3SiCl+CH3OH+NaH→(CH3)3SiOCH3+NaCl+H2
Another method involves the use of trimethylsilyl triflate and methanol under mild conditions to yield bis(trimethylsilyl)(methoxy)methane.
Industrial Production Methods
Industrial production of bis(trimethylsilyl)(methoxy)methane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)(methoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes or siloxanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)(methoxy)methane finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Bis(trimethylsilyl)(methoxy)methane is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl)(methoxy)methane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl ethers, which protect functional groups during chemical reactions. The methoxy group can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl triflate
- Bis(trimethylsilyl)acetamide
Uniqueness
Bis(trimethylsilyl)(methoxy)methane is unique due to its combination of trimethylsilyl and methoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This combination allows for a broader range of applications in synthesis and modification of various molecules.
Eigenschaften
CAS-Nummer |
120703-53-9 |
|---|---|
Molekularformel |
C8H22OSi2 |
Molekulargewicht |
190.43 g/mol |
IUPAC-Name |
[methoxy(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-9-8(10(2,3)4)11(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
CKWFQZBOBNRGAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
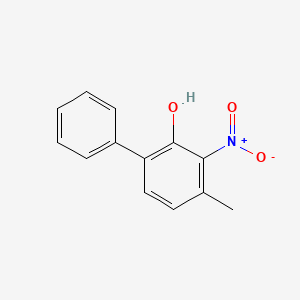
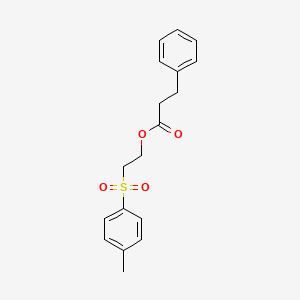
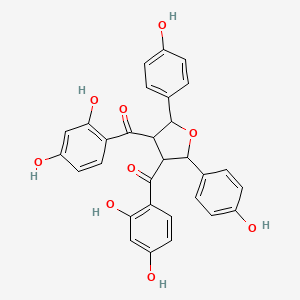
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
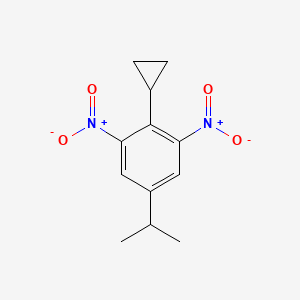
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
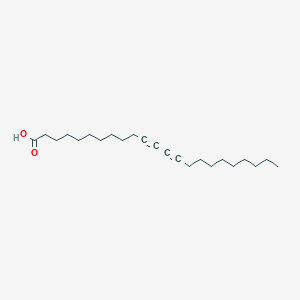
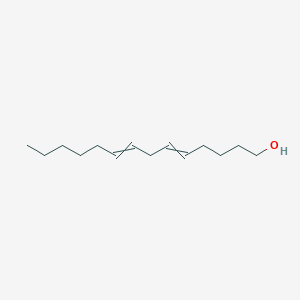
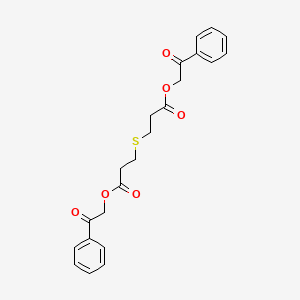
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
